molecular formula C21H12N2O2 B6141670 dibenzo[a,c]phenazine-11-carboxylic acid

dibenzo[a,c]phenazine-11-carboxylic acid

Cat. No.: B6141670
M. Wt: 324.3 g/mol
InChI Key: SUYOJVPZLZHDIK-UHFFFAOYSA-N
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Description

Dibenzo[a,c]phenazine-11-carboxylic acid is an organic compound with the molecular formula C21H12N2O2. It belongs to the class of phenazine derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by a fused ring structure that includes two benzene rings and a phenazine core, with a carboxylic acid group attached at the 11th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzo[a,c]phenazine-11-carboxylic acid typically involves the condensation of 1,2-diaminobenzene with phenanthrenequinone in the presence of glacial acetic acid. The reaction is carried out under reflux conditions for a specified duration, usually around 2 hours . This method is efficient and yields the desired product with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions

Dibenzo[a,c]phenazine-11-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the phenazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted phenazine compounds, each with distinct chemical and biological properties.

Scientific Research Applications

Dibenzo[a,c]phenazine-11-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dibenzo[a,c]phenazine-11-carboxylic acid involves its ability to generate reactive oxygen species (ROS) under certain conditions. These ROS can induce oxidative stress in microbial cells, leading to cell death. Additionally, the compound can interact with DNA and proteins, disrupting essential cellular processes and exhibiting cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

    Phenazine-1-carboxylic acid: Known for its antimicrobial properties.

    Dibenzo[a,c]phenazine-11,12-dicarbonitrile: Used in near-infrared (NIR) applications.

    Phenazine-1,6-dicarboxylic acid: Exhibits antitumor activity.

Uniqueness

Dibenzo[a,c]phenazine-11-carboxylic acid stands out due to its specific structural configuration, which imparts unique photoinitiating properties. This makes it particularly valuable in applications requiring efficient light absorption and initiation of polymerization processes.

Properties

IUPAC Name

phenanthro[9,10-b]quinoxaline-11-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N2O2/c24-21(25)12-9-10-17-18(11-12)23-20-16-8-4-2-6-14(16)13-5-1-3-7-15(13)19(20)22-17/h1-11H,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYOJVPZLZHDIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=C(C=CC(=C5)C(=O)O)N=C24
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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